molecular formula C19H20ClN3O2S B316571 N-[[3-(butanoylamino)phenyl]carbamothioyl]-3-chloro-4-methylbenzamide

N-[[3-(butanoylamino)phenyl]carbamothioyl]-3-chloro-4-methylbenzamide

Cat. No.: B316571
M. Wt: 389.9 g/mol
InChI Key: ICRDEYDOMHJMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-(butanoylamino)phenyl]carbamothioyl]-3-chloro-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a butanoylamino group, a carbamothioyl group, and a chloromethylbenzamide moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(butanoylamino)phenyl]carbamothioyl]-3-chloro-4-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(butanoylamino)aniline in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(butanoylamino)phenyl]carbamothioyl]-3-chloro-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[[3-(butanoylamino)phenyl]carbamothioyl]-3-chloro-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-(butanoylamino)phenyl]carbamothioyl]-3-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide
  • N-(3-chlorophenethyl)-4-nitrobenzamide

Uniqueness

N-[[3-(butanoylamino)phenyl]carbamothioyl]-3-chloro-4-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H20ClN3O2S

Molecular Weight

389.9 g/mol

IUPAC Name

N-[[3-(butanoylamino)phenyl]carbamothioyl]-3-chloro-4-methylbenzamide

InChI

InChI=1S/C19H20ClN3O2S/c1-3-5-17(24)21-14-6-4-7-15(11-14)22-19(26)23-18(25)13-9-8-12(2)16(20)10-13/h4,6-11H,3,5H2,1-2H3,(H,21,24)(H2,22,23,25,26)

InChI Key

ICRDEYDOMHJMQA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)C)Cl

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)C)Cl

Origin of Product

United States

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